Product packaging for 4-Bromo-2-ethyl-6-methylbenzoic acid(Cat. No.:)

4-Bromo-2-ethyl-6-methylbenzoic acid

Cat. No.: B15092759
M. Wt: 243.10 g/mol
InChI Key: ZTZKMTHOARMAGJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acids are a significant subclass of aromatic compounds characterized by the presence of one or more halogen atoms on the benzene (B151609) ring of benzoic acid. The introduction of halogens like bromine, chlorine, and fluorine can dramatically alter the electronic environment and steric properties of the parent molecule. mdpi.com This, in turn, influences its acidity, reactivity, and biological activity.

The carbon-halogen bond is a key feature in these derivatives, providing a reactive site for various organic transformations, most notably cross-coupling reactions. acs.org This makes halogenated benzoic acids invaluable as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and liquid-crystalline compounds. namiki-s.co.jpgoogle.com For instance, ortho-halogenated arenes are widely synthesized for use in cross-coupling reactions, and catalytic C-H halogenation has become an environmentally friendlier method for their production. acs.org The presence of a halogen can also lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug design and molecular recognition. acs.org

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids, as a broad category, are cornerstones of modern chemical research. The benzene ring and the carboxylic acid group can both be modified, leading to a vast library of compounds with tailored properties. The nature and position of substituents on the ring determine the molecule's electronic properties (whether it is electron-donating or electron-withdrawing), which affects the acidity of the carboxyl group and the reactivity of the ring itself. researchgate.net

These compounds are pivotal in medicinal chemistry, where the benzoic acid scaffold is a common feature in many drug molecules. preprints.org For example, chloro-substituted benzoic acids are versatile precursors in the synthesis of pesticides and non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, the specific substitution patterns can influence how a molecule interacts with biological targets, enhancing its efficacy or selectivity. acs.org In materials science, substituted benzoic acids are used to create liquid crystals, polymers, and other advanced materials by leveraging intermolecular interactions like hydrogen bonding. scirp.orgresearchgate.net

Overview of Research Trajectories for 4-Bromo-2-ethyl-6-methylbenzoic acid

While dedicated studies on this compound are not extensively documented in publicly available literature, its structure allows for the projection of several promising research trajectories. The molecule's three distinct substituents on the benzoic acid ring suggest its potential as a highly specialized building block in organic synthesis.

Detailed Research Findings:

Based on the reactivity of analogous compounds, research into this compound could proceed in the following directions:

Medicinal Chemistry: The compound could serve as a precursor for novel therapeutic agents. The bromo-substituent is a handle for palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions), allowing for the introduction of complex molecular fragments. The steric hindrance provided by the ortho-ethyl and ortho-methyl groups could be exploited to control the conformation of the final products, potentially leading to high selectivity for specific biological targets. Its analogs, like 4-Bromo-2-methylbenzoic acid, have been used as building blocks for preparing anthranilic acids with antibacterial activity. sigmaaldrich.comchemicalbook.com

Agrochemicals: Similar to other halogenated benzoic acids, this compound could be a key intermediate in the synthesis of new herbicides or fungicides. The specific substitution pattern might confer a novel mode of action or improved properties compared to existing agrochemicals.

Materials Science: The rigid core and potential for intermolecular interactions (hydrogen bonding via the carboxylic acid and potentially halogen bonding via the bromine) make it a candidate for the design of new liquid crystals or functional polymers. Research on similar substituted benzoic acids has demonstrated their utility in forming self-assembling supramolecular structures. scirp.orgresearchgate.net

Synthetic Methodology: The synthesis of this compound itself presents a challenge in regioselectivity. Developing efficient and selective methods for its preparation could be a research area in its own right, contributing to the broader field of organic synthesis.

Given the lack of specific experimental data, the physical and chemical properties of this compound must be inferred from closely related compounds. For comparison, data for two similar compounds are presented below.

Interactive Data Table: Properties of Related Benzoic Acid Derivatives

Property4-Bromo-2-methylbenzoic acid4-Bromo-2-ethylbenzoic acid
CAS Number 68837-59-2 sigmaaldrich.com644984-78-1 nih.gov
Molecular Formula C₈H₇BrO₂ sigmaaldrich.comC₉H₉BrO₂ nih.gov
Molecular Weight 215.04 g/mol sigmaaldrich.com229.07 g/mol nih.gov
Appearance Solid sigmaaldrich.comNot specified
Melting Point 180-184 °C sigmaaldrich.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B15092759 4-Bromo-2-ethyl-6-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylbenzoic acid

InChI

InChI=1S/C10H11BrO2/c1-3-7-5-8(11)4-6(2)9(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

ZTZKMTHOARMAGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Design for 4 Bromo 2 Ethyl 6 Methylbenzoic Acid

Strategies for Regioselective Introduction of Substituents

Achieving the desired 1,2,3,4-substitution pattern of 4-Bromo-2-ethyl-6-methylbenzoic acid necessitates precise control over electrophilic aromatic substitution reactions. The existing substituents on the ring dictate the position of incoming groups. Both methyl and ethyl groups are activating, ortho-, para-directors, while the carboxylic acid group is a deactivating, meta-director. pearson.comquora.com A plausible synthetic strategy would likely involve introducing the bromine atom at a late stage, after the alkyl groups are in place, to take advantage of their directing effects. A likely precursor for the final bromination step is 2-ethyl-6-methylbenzoic acid. nih.gov

The introduction of a bromine atom at the C-4 position of a 2,6-disubstituted benzoic acid precursor is a key step. The two alkyl groups at the 2- and 6-positions will sterically hinder the positions ortho to them (C-3 and C-5), and electronically direct an incoming electrophile to the para position (C-4). This combined effect strongly favors the formation of the desired 4-bromo isomer.

Various reagents and conditions can be employed for the bromination of activated aromatic rings. The choice of agent can influence the reactivity and selectivity of the reaction. For a substrate like 2-ethyl-6-methylbenzoic acid, which is activated by two alkyl groups, mild brominating agents are often sufficient.

Commonly used brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), and N-Bromosuccinimide (NBS), often used with a proton source or in a polar solvent. nih.govkhanacademy.org The use of a strong Lewis acid catalyst might be unnecessary given the activated nature of the precursor ring. NBS in a solvent like acetonitrile (B52724) or an acid like trifluoroacetic acid can be an effective system for regioselective bromination of electron-rich arenes. nih.govorganic-chemistry.org

Table 1: Comparison of Potential Brominating Systems

Brominating Agent Catalyst/Solvent Typical Conditions Notes
Br₂ FeBr₃ Anhydrous, dark, room temp. Classic, highly reactive system. May lead to over-bromination if not controlled.
N-Bromosuccinimide (NBS) Acetonitrile (MeCN) 0 °C to room temperature Milder conditions, often provides high regioselectivity for activated rings. nih.gov
N-Bromosuccinimide (NBS) Trifluoroacetic acid (TFA) Room temperature Avoids polybromination in deactivated systems and can provide good selectivity.

In the precursor, 2-ethyl-6-methylbenzoic acid, the position para to the methyl group (C-4) is the most electronically activated and sterically accessible site for electrophilic attack. The ortho-directing influence of the ethyl group also converges on this same C-4 position. The carboxylic acid at C-1 directs meta, to the C-3 and C-5 positions. However, the activating, ortho-, para-directing nature of the two alkyl groups is the dominant influence. Therefore, electrophilic bromination is strongly predicted to occur at the C-4 position, leading to the desired product with high regioselectivity. Careful control of reaction temperature can further enhance this selectivity; lower temperatures often favor the thermodynamically more stable para product over ortho isomers. nih.gov

Introducing the ethyl group can be accomplished via Friedel-Crafts alkylation or acylation followed by reduction.

Friedel-Crafts Alkylation: Direct alkylation of a methyl-substituted benzene (B151609) derivative (like m-xylene (B151644) or a toluic acid derivative) with an ethylating agent such as ethyl bromide or ethene in the presence of a Lewis acid (e.g., AlCl₃) could be envisioned. However, direct alkylation is prone to issues like polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation and Reduction: A more reliable method involves a two-step process. First, a Friedel-Crafts acylation is performed using acetyl chloride (CH₃COCl) and a Lewis acid catalyst. This introduces an acetyl group, which is a deactivating meta-director. The ketone of the acetyl group can then be reduced to an ethyl group. Common reduction methods include the Clemmensen reduction (zinc-mercury amalgam with hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This acylation-reduction sequence avoids the pitfalls of direct alkylation and provides better control. pressbooks.pub

The methyl group could be introduced using similar Friedel-Crafts strategies as the ethyl group. However, it is often more efficient to begin the synthesis with a commercially available, pre-methylated starting material. For instance, a synthesis could begin from a xylene or toluene (B28343) derivative, which already contains one or more methyl groups in a useful arrangement. Starting with 2,6-dimethylbenzoic acid, for instance, would simplify the synthetic design significantly, although this specific starting material would lead to a dimethyl final product rather than the target ethyl-methyl compound. A more plausible starting point would be a compound like m-xylene, which could then be functionalized.

Directed Aromatic Bromination Techniques

Functional Group Interconversion Pathways for Carboxylic Acid Moiety

The carboxylic acid group is a key feature of the target molecule. It can be introduced at various stages of the synthesis through the interconversion of other functional groups. imperial.ac.uksolubilityofthings.com

Two primary and highly effective strategies for this transformation are:

Oxidation of a Benzylic Carbon: An alkyl group (specifically a methyl group) on the benzene ring can be oxidized to a carboxylic acid. masterorganicchemistry.comsavemyexams.com This is a powerful and common method. The reaction is typically performed by heating the alkylbenzene derivative under reflux with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. savemyexams.com For example, 2-ethyl-6-methyltoluene could be oxidized, where the methyl group would selectively oxidize to the carboxylic acid, yielding 2-ethyl-6-methylbenzoic acid. This pathway is advantageous because alkyl groups are ortho-, para-directors, which can be used to install other substituents correctly before being converted into the meta-directing carboxyl group. masterorganicchemistry.com

Carboxylation of an Organometallic Reagent: Another versatile method involves the formation of a Grignard reagent from an aryl bromide. wikipedia.orgyoutube.com For instance, a brominated precursor like 1,3-dibromo-2-ethyl-5-methylbenzene could be selectively converted into a Grignard reagent at one of the bromine positions. This organometallic intermediate can then react with carbon dioxide (often in the form of dry ice) in an electrophilic attack, followed by an acidic workup to yield the desired benzoic acid. youtube.com This method is particularly useful if the carboxylic acid needs to be introduced onto a ring that is already halogenated.

Table 2: Key Functional Group Interconversions for Carboxylic Acid Synthesis

Precursor Functional Group Reagents Intermediate Product
Aryl Methyl Group (-CH₃) 1. KMnO₄, NaOH, Heat 2. H₃O⁺ Benzoate Salt Carboxylic Acid (-COOH)
Aryl Bromide (-Br) 1. Mg, THF 2. CO₂ (dry ice) 3. H₃O⁺ Grignard Reagent (-MgBr) Carboxylic Acid (-COOH)

Esterification Reactions to Form Derivatives

Detailed experimental procedures for the esterification of this compound are not available in the current body of scientific literature. In principle, ester derivatives could be formed through standard acid-catalyzed esterification (e.g., Fischer esterification) with an appropriate alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid could be converted to a more reactive acyl chloride, followed by reaction with an alcohol.

A general representation of the Fischer esterification is shown below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For this compound, this would involve its reaction with an alcohol (R'-OH) to yield the corresponding ester. The specific reaction conditions, such as temperature, reaction time, and choice of catalyst, would need to be empirically determined.

Hydrolysis of Ester Derivatives

Specific methods for the hydrolysis of ester derivatives of this compound have not been reported. Generally, the hydrolysis of esters to their corresponding carboxylic acids can be achieved through either acid- or base-catalyzed procedures. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process.

The general reaction for saponification is:

R-COOR' + OH⁻ → R-COO⁻ + R'-OH

Following the reaction, an acidic workup would be necessary to protonate the carboxylate salt and yield the final carboxylic acid.

Advanced Coupling and Cross-Coupling Reactions

While there is no specific information on the use of this compound in advanced coupling reactions, the presence of a bromo substituent on the aromatic ring suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom in this compound could serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools in organic synthesis for the construction of complex molecules.

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

The viability and efficiency of these reactions would depend on the steric hindrance imposed by the ortho-ethyl and ortho-methyl groups, which could influence the approach of the catalyst and coupling partner to the reaction center.

Utilization of Organometallic Reagents in Synthesis

Information regarding the use of organometallic reagents in the synthesis of this compound is not available. In a hypothetical synthetic route, an organometallic reagent, such as an organolithium or Grignard reagent, could be used to introduce the carboxylic acid functionality via reaction with carbon dioxide. For example, if a precursor molecule with the desired bromo, ethyl, and methyl substitution pattern were available as an aryl halide, it could be converted to an organometallic intermediate and then carboxylated.

Chemo- and Regioselective Coupling Strategies

There are no documented chemo- and regioselective coupling strategies specifically for this compound. The development of such strategies would need to consider the relative reactivity of the different positions on the benzene ring and the directing effects of the substituents. The steric crowding around the bromine atom due to the adjacent ethyl and methyl groups would likely play a significant role in any coupling reaction, potentially requiring specialized catalysts or reaction conditions to achieve desired outcomes.

Optimization of Synthetic Pathways

As no established synthetic pathway for this compound has been published, there is no information available on the optimization of such a pathway. The optimization process would typically involve screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the final product while minimizing byproducts and environmental impact.

Reaction Condition Screening and Refinement

The optimization of reaction conditions is paramount to achieving high yields and purity of the target compound. Key parameters that are typically screened include temperature, reaction time, solvent, and the stoichiometry of reagents. For the synthesis of substituted benzoic acids, the choice of solvent can significantly influence reaction rates and selectivity. For instance, in bromination reactions, solvents range from polar, such as acetonitrile, to non-polar, like benzene and o-dichlorobenzene. researchgate.net The refinement of these conditions is often an iterative process, involving systematic adjustments to identify the optimal balance that maximizes product formation while minimizing the generation of byproducts.

Catalyst Selection and Performance Evaluation

Catalysts play a crucial role in many synthetic transformations leading to compounds like this compound. For instance, in benzylic bromination reactions, radical initiators such as azobisisobutyronitrile (AIBN) are often employed to facilitate the reaction. google.com The performance of a catalyst is evaluated based on its ability to increase the reaction rate, improve selectivity, and function under mild conditions. In the context of palladium-catalyzed cross-coupling reactions, which could be used to introduce the ethyl or methyl groups, the choice of palladium precursor (e.g., palladium tetratriphenylphosphine, palladium acetate) and ligands is critical for achieving high efficiency. google.com

Novel Synthetic Approaches for Analogues and Precursors

The development of novel synthetic methods for analogues and precursors of this compound expands the chemical space available for drug discovery and materials science. These approaches often involve creative applications of well-established reactions or the development of entirely new transformations.

Benzylic Bromination of Dimethyl and Ethyl-Methyl Benzoic Acid Precursors

Benzylic bromination is a powerful tool for the functionalization of alkyl-substituted aromatic compounds. libretexts.org This reaction typically involves the use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions. researchgate.netchemistrysteps.com For precursors such as dimethyl or ethyl-methyl benzoic acids, selective bromination at one of the benzylic positions can provide a key intermediate. The reaction conditions can be tuned to favor monobromination over dibromination. google.com For example, the radical bromination of 2,5-dimethyl benzoic acid has been studied using NBS and AIBN in various solvents to afford the desired brominated product. researchgate.net

Table 1: Solvent Effects on Radical Bromination of 2,5-Dimethyl Benzoic Acid researchgate.net
SolventRatio of Desired Product to Byproduct
Acetonitrile (ACN)Major product with traces of impurities
Benzene76:24

Diazotization and Halogen Exchange Routes for Bromine Introduction

The introduction of a bromine atom onto the aromatic ring can be achieved through diazotization of a corresponding aminobenzoic acid precursor, followed by a Sandmeyer-type reaction. scirp.org This process involves converting the amino group into a diazonium salt using nitrous acid, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. scirp.orgnih.gov This method offers a regioselective way to introduce bromine at a specific position on the benzene ring, which might not be accessible through direct electrophilic bromination due to the directing effects of existing substituents. However, side reactions such as hydroxylation and nitration can occur, necessitating careful control of reaction conditions. scirp.org

Organolithium Reagent-Mediated Carboxylation for Benzoic Acid Formation

Organolithium reagents are potent nucleophiles and strong bases that are widely used in organic synthesis. wikipedia.org A key application is the carboxylation of aryl halides or lithiated arenes to form benzoic acids. wikipedia.org This approach could involve the formation of an organolithium intermediate from a bromo-ethyl-methylbenzene precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid group. wikipedia.org The high reactivity of organolithium reagents requires anhydrous conditions and inert atmospheres to prevent quenching by moisture or oxygen. libretexts.org

Inability to Generate Article Due to Lack of Scientific Data

It is not possible to generate the requested article on "this compound" because there is a significant lack of publicly available scientific data for this specific chemical compound. Extensive searches for experimental spectroscopic and structural analysis data, which are essential for creating the detailed and scientifically accurate content required by the provided outline, have yielded no results.

The user's instructions demand a thorough and authoritative article structured around advanced analytical techniques, including various forms of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This necessitates access to specific research findings and data tables for the compound .

Searches conducted using the chemical name and its associated CAS Number (1349717-59-4) in scientific databases and scholarly literature did not uncover any publications containing the required ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), or Electrospray Ionization Mass Spectrometry (ESI-MS) data. While information on structurally similar but different compounds—such as 4-bromo-2-methylbenzoic acid or 4-bromo-2-ethylbenzoic acid—is available, this data cannot be used to accurately describe the specific molecular structure and properties of this compound.

To adhere to the strict requirements for scientific accuracy and to avoid the generation of speculative or fabricated information, the article cannot be produced. The creation of the requested content is contingent upon the existence of published, peer-reviewed research data, which appears to be unavailable for this particular compound at this time.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the functional groups and understanding the bonding framework within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for 4-Bromo-2-ethyl-6-methylbenzoic acid would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include:

O-H Stretch: A broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

C-O Stretch and O-H Bend: These vibrations, associated with the carboxylic acid group, would be found in the fingerprint region between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A comprehensive search of scientific literature and spectral databases did not provide a specific, experimentally obtained FT-IR spectrum for this compound.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. For this compound, a Raman spectrum would be particularly useful for observing vibrations of non-polar bonds. Expected characteristic signals would include:

Aromatic Ring Vibrations: Symmetrical ring breathing vibrations, which are often strong in Raman spectra, would provide information about the substituted benzene (B151609) ring.

C-Br Stretch: The carbon-bromine bond would also exhibit a characteristic Raman signal.

Alkyl Group Vibrations: C-H bending and stretching modes of the ethyl and methyl substituents would be observable.

No experimental Raman spectrum for this compound could be located in the reviewed literature and databases.

Theoretical Vibrational Analysis and Experimental Correlation

In modern chemical analysis, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict vibrational frequencies. semanticscholar.orgresearchgate.netresearchgate.netnih.gov These calculated frequencies are then correlated with experimental FT-IR and Raman data to provide a detailed and accurate assignment of the observed vibrational bands. This combined approach allows for a deeper understanding of the molecule's vibrational behavior.

A theoretical vibrational analysis for this compound has not been published in the available scientific literature, and therefore, a correlation with experimental data cannot be performed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters that define the molecular structure.

A search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data for this compound.

Intermolecular Interactions and Crystal Packing Studies

The data from an X-ray diffraction experiment would also reveal how molecules of this compound pack together in the solid state. This analysis is crucial for understanding the intermolecular forces that govern the crystal's stability and properties. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form dimeric structures via O-H···O hydrogen bonds, a common motif for carboxylic acids.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

Without experimental crystallographic data, any discussion of the specific intermolecular interactions and crystal packing for this compound remains speculative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Geometry Optimization and Conformational Analysis

No published studies were found that detail the optimized molecular geometry or conformational analysis of 4-bromo-2-ethyl-6-methylbenzoic acid using methods like Density Functional Theory. Such studies would typically determine the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms, considering bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This type of analysis is crucial for understanding a molecule's kinetic stability and its potential for electronic transitions.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This computational tool is used to visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of chemical reactivity.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational Assessment of Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity)

Specific computational data for reactivity descriptors such as ionization potential, chemical hardness, and electrophilicity index for this compound are not available in the current body of scientific literature. These descriptors are typically calculated from HOMO and LUMO energies to quantify the reactivity of a molecule.

Transition State Analysis for Reaction Pathways

No studies on the transition state analysis for reaction pathways involving this compound have been found. This type of computational analysis is employed to elucidate reaction mechanisms by identifying the high-energy transition state structures that connect reactants to products, thereby determining the activation energy of a reaction.

Influence of Solvation on Reactivity Parameters

The chemical reactivity of a molecule can be significantly altered by its surrounding solvent environment. Solvation models in computational chemistry are crucial for predicting these effects. For substituted benzoic acids, the Polarizable Continuum Model (PCM) is a common approach to study the influence of solvents on reactivity. researchgate.netbanglajol.info This method models the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.

Table 1: Representative Reactivity Parameters and the Anticipated Influence of Solvation

Reactivity Parameter Description Expected Influence of Polar Solvents
Ionization Potential (I) The energy required to remove an electron. Generally decreases
Electron Affinity (A) The energy released when an electron is added. Generally increases
Chemical Hardness (η) A measure of resistance to change in electron distribution. Generally decreases, indicating increased reactivity

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | Generally increases |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of molecules by simulating their movements over time. This approach can reveal conformational changes and interactions with the solvent at an atomistic level.

Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions. For this compound, these simulations could reveal the formation of hydrogen bonds between the carboxylic acid group and protic solvent molecules, as well as weaker interactions with other parts of the molecule. ucl.ac.ukacs.org The structure and dynamics of the solvent shell around the solute can significantly influence its solubility and reactivity. Studies on other substituted benzoic acids have shown that solvents can mediate intermolecular interactions, such as the formation of hydrogen-bonded dimers or π-π stacking between aromatic rings. ucl.ac.ukacs.org

Advanced Computational Characterization of Optical Properties

Computational methods are also employed to predict the optical properties of molecules, which is essential for applications in materials science and photonics.

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding a molecule's non-linear optical (NLO) response. DFT calculations can provide reliable estimates of these parameters. researchgate.netbanglajol.info For this compound, the presence of the electron-withdrawing bromine atom and the carboxylic acid group, along with the electron-donating alkyl groups, would likely result in a significant dipole moment and notable NLO properties. The calculated values of polarizability and hyperpolarizability would indicate the potential of this molecule for use in NLO materials. researchgate.net

| First Hyperpolarizability | β | A measure of the non-linear response of the molecule to an electric field, crucial for second-harmonic generation. |

Chemical Reactivity and Transformation Studies

Aromatic Substitution Reactions of 4-Bromo-2-ethyl-6-methylbenzoic acid

The reactivity of the aromatic ring in this compound is governed by the directing and activating or deactivating effects of its substituents: a bromine atom, an ethyl group, a methyl group, and a carboxylic acid group.

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this attack is determined by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.com

The substituents on this compound have competing directing effects:

Ethyl and Methyl Groups: These are alkyl groups, which are ortho, para-directing and activating.

Bromine Atom: Halogens are ortho, para-directing but deactivating.

Carboxylic Acid Group: This is a meta-directing and deactivating group.

Given the substitution pattern, the available positions for an incoming electrophile are C3 and C5. The activating ethyl and methyl groups, along with the bromine atom, would direct an incoming electrophile to these positions. However, the carboxylic acid group directs to the meta position, which in this case are also the C3 and C5 positions. The strong activating nature of the alkyl groups suggests that electrophilic substitution is likely to occur, with the exact position being influenced by the steric hindrance imposed by the bulky substituents.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, resulting in the displacement of a leaving group. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the bromine atom can act as a leaving group. However, the electron-withdrawing carboxylic acid group is in a meta position relative to the bromine, which does not provide the necessary resonance stabilization for the intermediate Meisenheimer complex. libretexts.org Furthermore, the electron-donating nature of the ethyl and methyl groups increases the electron density of the ring, making it less susceptible to nucleophilic attack. Consequently, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions.

Reactions at the Benzylic Position (Methyl and Ethyl Groups)

The carbon atoms of the alkyl groups directly attached to the benzene ring are known as benzylic positions. youtube.com These positions are particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations. khanacademy.org

Benzylic hydrogens can be selectively replaced by halogens through a free-radical mechanism. khanacademy.orgyoutube.com N-bromosuccinimide (NBS) is a common reagent used for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator. youtube.com

For this compound, both the methyl and the methylene group of the ethyl substituent are potential sites for radical bromination. The stability of the resulting benzylic radical determines the major product. A secondary benzylic radical is more stable than a primary one. Therefore, bromination is expected to occur preferentially at the methylene position of the ethyl group.

Table 1: Radical Halogenation of this compound

Reagent Conditions Major Product

Alkyl groups attached to a benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), provided they have at least one benzylic hydrogen. masterorganicchemistry.com This reaction proceeds regardless of the length of the alkyl chain. masterorganicchemistry.com

In the case of this compound, both the ethyl and methyl groups are susceptible to oxidation. Treatment with a hot, concentrated solution of KMnO₄ would likely lead to the oxidation of both alkyl chains to carboxylic acid groups. masterorganicchemistry.com

Table 2: Oxidation of this compound

Oxidizing Agent Conditions Expected Product
Potassium Permanganate (KMnO₄) Hot, Concentrated 4-bromobenzene-1,2,3-tricarboxylic acid

The benzylic halide produced from radical halogenation, such as 4-bromo-2-(1-bromoethyl)-6-methylbenzoic acid, is a valuable intermediate for further synthetic transformations. It can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position. khanacademy.org These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, with the benzylic position being able to stabilize the carbocation intermediate required for an Sₙ1 pathway. khanacademy.org

Table 3: Nucleophilic Substitution Reactions of 4-bromo-2-(1-bromoethyl)-6-methylbenzoic acid

Nucleophile Product
H₂O 4-bromo-2-(1-hydroxyethyl)-6-methylbenzoic acid
ROH (Alcohol) 4-bromo-2-(1-alkoxyethyl)-6-methylbenzoic acid
CN⁻ 4-bromo-2-(1-cyanoethyl)-6-methylbenzoic acid

Carboxylic Acid Group Transformations

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives.

The carboxylic acid functionality of this compound can be readily converted into a variety of acyl derivatives, including esters, amides, and anhydrides, through well-established synthetic protocols.

Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the related compound 4-bromo-2-methylbenzoic acid is esterified by dissolving it in methanol with sulfuric acid as a catalyst. google.com This same principle applies to this compound, where reaction with various alcohols (e.g., ethanol, propanol) would yield the corresponding esters. The steric hindrance posed by the ortho-ethyl and ortho-methyl groups can, however, slow the reaction rate compared to less substituted benzoic acids. msu.edu

Amidation: Amides are commonly synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. Alternatively, direct amide formation can be accomplished using coupling reagents that activate the carboxylic acid in situ. nih.gov One such methodology involves generating phosphonium salts from N-chlorophthalimide and triphenylphosphine to facilitate the amidation of various carboxylic acids at room temperature. nih.govacs.org The synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide from 4‐bromobenzoic acid using titanium tetrachloride as a coupling reagent demonstrates a relevant transformation. researchgate.net

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide. Acid anhydrides are also key intermediates in organic synthesis. nih.gov

The table below summarizes these potential transformations.

Starting MaterialReagent(s)Product Type
This compoundEthanol (CH₃CH₂OH), H₂SO₄ (cat.)Ethyl Ester
This compound1. SOCl₂ 2. Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl Amide
This compoundAcetic Anhydride, HeatMixed Anhydride

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). byjus.com For most aromatic carboxylic acids, this transformation is not facile and typically requires harsh conditions, such as heating the corresponding sodium salt with soda-lime (a mixture of sodium hydroxide and calcium oxide). learncbse.in The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable without the presence of strong electron-withdrawing groups ortho or para to the carboxyl function, which are absent in this compound. Therefore, this compound is expected to be relatively resistant to decarboxylation under standard laboratory conditions.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound serves as an electrophilic site for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide. researchgate.net The aryl bromide of this compound can be effectively coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. mdpi.com This reaction would replace the bromine atom with a new aryl or vinyl substituent. The Suzuki reaction is noted for its tolerance of a wide variety of functional groups. mdpi.com For example, the related 4-bromo-2-methylbenzoic acid has been shown to be a suitable substrate for transformation via the Suzuki cross-coupling reaction. chemicalbook.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, offering excellent selectivity for the trans isomer. organic-chemistry.org In this context, this compound could react with various alkenes (e.g., styrene, acrylates) to introduce a vinyl group at the C4 position of the benzene ring.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly efficient for the synthesis of arylalkynes. libretexts.org Reacting this compound with a terminal alkyne under Sonogashira conditions would result in the formation of a 4-alkynyl-2-ethyl-6-methylbenzoic acid derivative. The reaction is known to proceed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

The following table outlines representative cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Structure
Suzuki Phenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)4-Phenyl-2-ethyl-6-methylbenzoic acid
Heck StyrenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)4-(2-Phenylvinyl)-2-ethyl-6-methylbenzoic acid
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-(2-Phenylethynyl)-2-ethyl-6-methylbenzoic acid

Directed Ortho Metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

The carboxylic acid group (or its conjugate base, the carboxylate) is a potent DMG. organic-chemistry.org In a typical scenario, treatment of a benzoic acid derivative with a strong base like sec-butyllithium (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine) leads to deprotonation at the C2 or C6 position. organic-chemistry.org However, in the case of this compound, both ortho positions (C2 and C6) are already substituted with ethyl and methyl groups, respectively. This substitution pattern presents a significant steric barrier, precluding the typical DOM reaction at these sites.

Consequently, any deprotonation would likely occur at the only remaining aromatic position, C5. The proton at C5 is activated by being ortho to the bromo substituent, although bromine is a weaker directing group than the carboxylate. The steric bulk of the ortho substituents might force the organolithium base to deprotonate the more accessible C5 position. Following metalation, quenching with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new substituent at this position, leading to a polysubstituted benzoic acid derivative. Ruthenium-catalyzed ortho-alkynylation of benzoic acids has also been reported, showcasing alternative C-H functionalization strategies. acs.org

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and carboxyl groups allows 4-Bromo-2-ethyl-6-methylbenzoic acid to serve as a crucial intermediate in the construction of elaborate organic molecules. Its structural analog, 4-bromo-2-methylbenzoic acid, has been instrumental in synthesizing a variety of complex compounds. For instance, it is a starting material for creating isoindolinone and isoquinolone derivatives. chemicalbook.com In these syntheses, the carboxylic acid is typically esterified, and subsequent reactions, such as bromination and cyclization, are carried out to form the heterocyclic systems. chemicalbook.com

Furthermore, 4-bromo-2-methylbenzoic acid is a key precursor in the industrial synthesis of the insecticide Fluralaner. google.com The synthesis involves a multi-step process that begins with the esterification of the benzoic acid, followed by a palladium-catalyzed reaction and subsequent halogenation to build the necessary framework for the final active ingredient. google.com This highlights the role of such brominated benzoic acids in producing valuable agrochemical products. The principles of these synthetic routes are directly applicable to this compound, allowing for the creation of novel complex structures.

The versatility of the analog is further demonstrated in its use for synthesizing phenoxybenzoylphenyl acetic acids through Friedel-Crafts acylation and cross-coupling reactions. chemicalbook.com It has also been used to create complex heterocyclic structures like 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole via Suzuki cross-coupling reactions. chemicalbook.com

Molecule Class Synthesized from AnalogKey ReactionsReference
Isoindolinone DerivativesEsterification, Bromination, Cyclization chemicalbook.com
N-propyl-8-chloro-6-substituted isoquinolonesChlorination, Amidation, Lithiation, Cyclization chemicalbook.com
Fluralaner PrecursorEsterification, Palladium Catalysis, Halogenation google.com
2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazoleSuzuki Cross-Coupling chemicalbook.com

Utility as a Building Block for Specialty Chemicals

As a multifunctional building block, this compound offers chemists the ability to introduce a substituted phenyl ring into a variety of specialty chemicals. The bromine atom is particularly useful as it can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings).

The related compound, 4-bromo-2-methylbenzoic acid, serves as an important intermediate for synthesizing specialty chemicals, including anthranilic acids with potential antibacterial activity. sigmaaldrich.comprotheragen.aichemdad.com Copper-catalyzed amination reactions of bromobenzoic acids, for example, can produce N-aryl and N-alkyl anthranilic acid derivatives, which are themselves precursors to pharmaceuticals. nih.gov The carboxylic acid group can be converted to esters, amides, or other functionalities, further increasing the molecular diversity that can be achieved from this single starting material. chemicalbook.com

Precursor in the Development of Functional Materials

Substituted benzoic acids are known precursors to functional materials such as liquid crystals and specialty polymers. The rigid core of the benzene (B151609) ring combined with the potential for elongation and functionalization makes them ideal for creating materials with specific optical or electronic properties.

Research on 4-bromo-2-methylbenzoic acid has shown its utility in producing mesogen-jacketed liquid crystalline polymers. chemicalbook.com Through a series of multistep coupling reactions, the benzoic acid derivative is incorporated into long-chain polymers, imparting liquid crystalline properties to the final material. chemicalbook.com The specific substitution pattern on the aromatic ring influences the packing and, consequently, the mesophase behavior of the polymer. The presence of an additional ethyl group in this compound would be expected to further influence these properties, offering a tool for fine-tuning the characteristics of new functional materials.

Exploration in Divergent Synthetic Pathways

The multiple reactive sites of this compound make it an excellent candidate for modern, efficient synthetic strategies like divergent synthesis and multicomponent reactions.

Divergent synthesis aims to create a wide range of structurally distinct compounds from a common intermediate. This compound is well-suited for this approach. The carboxylic acid can be reacted with a library of alcohols or amines to produce a diverse set of esters or amides. Subsequently, the bromine atom on each of these new molecules can be subjected to various palladium-catalyzed cross-coupling reactions with a library of boronic acids or other coupling partners. This two-dimensional synthetic strategy allows for the rapid generation of a large library of related but distinct compounds, which is highly valuable in medicinal chemistry for screening for biological activity.

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. While specific MCRs involving this compound are not yet extensively documented, its structure is amenable to such designs. For example, the carboxylic acid could potentially participate in Ugi or Passerini reactions. Furthermore, the molecule could be modified to incorporate other functional groups, such as an isocyanide, making it a suitable component for a wider range of MCRs, thereby enabling the rapid assembly of complex and diverse molecular architectures.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-ethyl-6-methylbenzoic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example, bromination of 2-ethyl-6-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile can achieve regioselective bromination at the 4-position. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity (>98%) can be confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and methyl substituent (δ ~2.3 ppm) provide distinct splitting patterns. Bromine’s inductive effect deshields adjacent carbons in ¹³C NMR .
  • IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ at m/z 257 (C₁₀H₁₀BrO₂⁻). High-resolution MS (HRMS) is essential for exact mass confirmation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethyl and methyl groups introduce steric hindrance, slowing Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) in toluene/EtOH. The electron-withdrawing carboxylic acid group activates the bromine for nucleophilic aromatic substitution (SNAr), but steric effects may require polar aprotic solvents (DMF, DMSO) and strong bases (Cs₂CO₃) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Conflicting unit cell parameters or space group assignments often arise from polymorphism or solvent inclusion. Use SHELXL for refinement, applying TWIN commands for twinned crystals. Pair X-ray data with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) to validate bond lengths and angles. Always cross-reference with powder XRD to confirm phase purity .

Q. How can computational modeling predict the bioactivity of this compound derivatives in drug discovery?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding affinity. The bromine atom may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding.
  • QSAR Models : Correlate substituent effects (Hammett σ constants) with IC₅₀ values. Methyl/ethyl groups enhance lipophilicity (logP ~2.5–3.0), impacting membrane permeability .

Data Analysis & Experimental Design

Q. What are common pitfalls in analyzing regioselective bromination of poly-substituted benzoic acids?

Methodological Answer: Over-bromination or para/meta competition can occur due to directing group conflicts. Use competitive experiments with deuterated analogs (e.g., C₆D₆ solvent) to track kinetic vs. thermodynamic control. LC-MS monitoring at intermediate timepoints helps identify transient byproducts .

Q. How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C/75% RH for 14 days.
  • Analytical Endpoints : Monitor decomposition via UPLC-UV (220 nm) and LC-HRMS. Carboxylic acid derivatives are prone to decarboxylation under basic conditions, while bromine may hydrolyze to phenol in acidic media .

Contradiction Resolution in Published Data

Q. How to address discrepancies in reported melting points for this compound derivatives?

Methodological Answer: Variations often stem from impurities or polymorphic forms. Reproduce measurements using a calibrated melting point apparatus with slow heating rates (1°C/min). Pair with DSC to detect polymorph transitions. For example, a 5°C discrepancy may indicate a new crystalline form .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 257.09 g/mol
logP (Predicted) 2.8 (ACD/Labs)
Typical Purity >98% (HPLC)
Crystallographic System Monoclinic (P2₁/c)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.